molecular formula C7H3BrFIO2 B14776468 4-Bromo-3-fluoro-5-iodobenzoic acid

4-Bromo-3-fluoro-5-iodobenzoic acid

Cat. No.: B14776468
M. Wt: 344.90 g/mol
InChI Key: VYCPZYNPWOVSKM-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-5-iodobenzoic acid typically involves halogenation reactions. One common method is the sequential halogenation of benzoic acid derivatives. For example, starting with 3-fluorobenzoic acid, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Subsequently, iodination can be carried out using iodine and an oxidizing agent like potassium iodate.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-5-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic Substitution: Halogenating agents like bromine or iodine in the presence of catalysts.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted benzoic acids depending on the reagents used.

    Oxidation Products: Carboxylates or anhydrides.

    Reduction Products: Benzyl alcohol derivatives.

Scientific Research Applications

4-Bromo-3-fluoro-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its halogenated structure.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-5-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in electron-withdrawing effects, influencing the reactivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-iodobenzoic acid
  • 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid
  • 4-Bromo-2-fluoro-3-iodobenzoic acid

Uniqueness

4-Bromo-3-fluoro-5-iodobenzoic acid is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity and interactions in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H3BrFIO2

Molecular Weight

344.90 g/mol

IUPAC Name

4-bromo-3-fluoro-5-iodobenzoic acid

InChI

InChI=1S/C7H3BrFIO2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12)

InChI Key

VYCPZYNPWOVSKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)I)C(=O)O

Origin of Product

United States

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